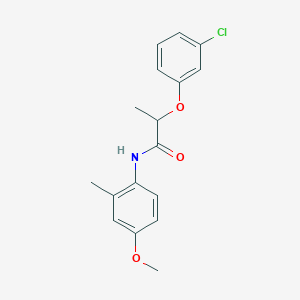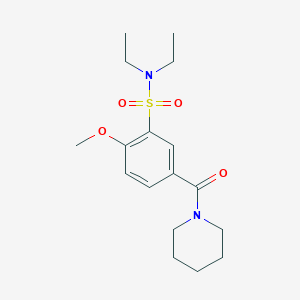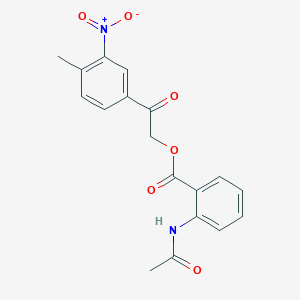![molecular formula C14H15N3O B4722327 N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)
N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea," often involves the reaction of amines with isocyanates or carbodiimides. For example, a study discusses the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a method for synthesizing hydroxamic acids and ureas from carboxylic acids, potentially applicable to the synthesis of "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea" derivatives (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea," is characterized by the presence of hydrogen bonding, which plays a crucial role in determining the compound's properties and reactivity. A study on N-(pyridin-2-yl),N'-substituted ureas revealed insights into the substituent effect on complexation, highlighting the importance of hydrogen bonding in these compounds (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, the Lossen rearrangement mentioned earlier illustrates the reactivity of these compounds in forming ureas from carboxylic acids. Another study on the synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas demonstrates the versatility of urea derivatives in synthesizing compounds with potential biological activity (Xie Xian-ye, 2007).
Physical Properties Analysis
The physical properties of "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea" and similar compounds are influenced by their molecular structure, particularly the presence of intramolecular hydrogen bonding. This bonding can affect the compound's solubility, melting point, and crystalline structure. For example, the study by Hauback et al. on the structure of N,N'-diphenyl-N-(2-pyridmyl)urea hemihydrate provides insights into the compound's crystalline state, highlighting the role of hydrogen bonding in determining its physical properties (Hauback et al., 1988).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity and stability, are influenced by their functional groups and molecular structure. Studies on the reactions and biological activities of urea derivatives provide valuable information on their chemical behavior. For instance, the synthesis and biological evaluation of N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas show the potential for developing biologically active compounds based on the urea scaffold (Wang Yan-gang, 2008).
作用機序
Target of Action
Compounds with similar structures, such as urea and thiourea derivatives, have been found to exhibit a wide range of biological activities .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, including those involved in inflammation and cellular defense .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including anti-inflammatory properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBLXMIDAMCQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4722264.png)
![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)



![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)
